Terminal GABA Moiety Confers Distinct Physicochemical Profile vs. α-Amino Acid Benzotriazinone Conjugates
The target compound incorporates a γ-aminobutyric acid (GABA) terminal moiety rather than an α-amino acid. This architectural difference yields a calculated cLogP of 1.04 and a topological polar surface area (TPSA) of 99.77 Ų, with 3 hydrogen bond donors and 8 hydrogen bond acceptors [1]. The (2S)-alanine analog (CAS 958950-96-4, C₁₄H₁₆N₄O₄, MW 304.3) has a lower molecular weight and different H-bond donor/acceptor geometry due to the α-carbon chiral center, while the valine analog (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid introduces steric bulk at the α-position. These differences directly affect aqueous solubility, permeability, and target binding conformations.
| Evidence Dimension | Physicochemical property comparison (cLogP, TPSA, HBD/HBA, MW) |
|---|---|
| Target Compound Data | cLogP: 1.04; TPSA: 99.77 Ų; HBD: 3; HBA: 8; MW: 318.33 g/mol; Rotatable bonds: 3 [1] |
| Comparator Or Baseline | (2S)-alanine analog (CAS 958950-96-4): MW 304.3 g/mol, C₁₄H₁₆N₄O₄ (fewer rotatable bonds, altered HBD/HBA pattern). Valine analog: MW 332.35 g/mol (increased steric bulk at α-position). Methyl ester analog (CAS 880812-06-6): lacks free carboxylic acid, HBD reduced |
| Quantified Difference | MW difference: +14.0 g/mol vs. alanine analog; −14.0 g/mol vs. valine analog. Free carboxylic acid present on both linker and terminal moieties—unique dual-acid architecture not present in any close analog. |
| Conditions | In silico calculated properties (ECBD database, MOE descriptors). |
Why This Matters
The dual carboxylic acid architecture provides unique aqueous solubility and metal-chelating potential that directly impacts buffer compatibility in biochemical assays and may confer differential MMP or enzyme inhibitory profiles relative to mono-acid or ester analogs.
- [1] ECBD Database, Entry EOS42707. cLogP: 1.04, TPSA: 99.77, HBD: 3, HBA: 8, MW: 318.33, Rotatable bonds: 3. Sildrug/IBB Warsaw. View Source
